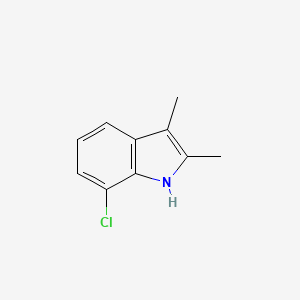

7-chloro-2,3-dimethyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dimethyl-1H-indole typically involves the chlorination of 2,3-dimethylindole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the chloro group at the desired position . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 7-chloro-2,3-dimethyl-1H-indole possesses notable anticancer activity. A study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing significant growth inhibition. The structure-activity relationship suggests that modifications to the indole scaffold can enhance its efficacy against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .

Neuroprotective Effects

In neuropharmacology, this compound has shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer’s disease. Experimental models indicate improvements in cognitive function and reductions in neuroinflammatory markers following treatment with this compound .

Agricultural Applications

The herbicidal properties of this compound have been explored as well. Its specific substitution pattern enhances its effectiveness against various weed species while minimizing harm to crop plants. This characteristic positions it as a potential candidate for developing new herbicides .

Case Study 1: Anticancer Screening

A comprehensive study published in a peer-reviewed journal highlighted the anticancer activities of various indole derivatives, including this compound. The findings indicated that this compound exhibited IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines, emphasizing its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

In an animal model investigating Alzheimer's disease, treatment with this compound resulted in significant cognitive improvements compared to control groups. The study measured levels of inflammatory cytokines and found a marked reduction in neuroinflammation, supporting the compound's neuroprotective profile .

Mecanismo De Acción

The mechanism of action of 7-chloro-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

2,3-Dimethylindole: Lacks the chloro group, resulting in different chemical and biological properties.

7-Bromo-2,3-dimethyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

7-Chloroindole:

Uniqueness: 7-Chloro-2,3-dimethyl-1H-indole is unique due to the presence of both chloro and methyl groups, which enhance its chemical stability and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Actividad Biológica

7-Chloro-2,3-dimethyl-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including herbicidal effects, antimicrobial activity, and potential applications in medicinal chemistry.

1. Overview of this compound

This compound is a chlorinated indole derivative. Its structure includes a chlorine atom at the 7-position and two methyl groups at the 2 and 3 positions. This specific arrangement contributes to its unique chemical reactivity and biological properties.

2.1 Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Studies have demonstrated its effectiveness against various weed species, making it a candidate for agricultural applications. The compound works by inhibiting specific biochemical pathways in plants, leading to growth suppression or death.

| Property | Description |

|---|---|

| Activity Type | Herbicidal |

| Target Organisms | Various weed species |

| Mechanism of Action | Inhibition of biochemical pathways in plants |

2.2 Antimicrobial Activity

In addition to its herbicidal properties, this compound has shown promising antimicrobial effects. It has been tested against several bacterial strains and fungi, indicating potential as an antimicrobial agent.

| Microorganism Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate antibacterial activity |

| Candida albicans | Effective against fungal growth |

3. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

3.1 Synthesis and Evaluation

A recent study detailed the synthesis of this compound through a multi-step reaction involving readily available precursors. The resulting compound was characterized using NMR and mass spectrometry techniques to confirm its structure.

3.2 Biological Evaluation

The biological evaluation involved both in vitro and in vivo assays to assess the compound's efficacy as a herbicide and antimicrobial agent. The results indicated that the compound demonstrated a dose-dependent response in inhibiting microbial growth and effectively suppressing weed germination.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or enzyme activity in target organisms.

5. Conclusion

This compound is a compound with notable biological activities, particularly in herbicidal and antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

7-chloro-2,3-dimethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNRPMSUPREZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.